p39, nuclear polyhedrosis virus
Description
P39 is a major structural protein encoded by the vp39 gene in baculoviruses such as Bombyx mori nuclear polyhedrosis virus (BmNPV) and Orgyia pseudotsugata multicapsid nuclear polyhedrosis virus (OpMNPV). It plays a critical role in viral capsid assembly, nuclear transport, and progeny virion formation . The vp39 gene is evolutionarily conserved across baculoviruses, reflecting its essential function in viral replication. Transcriptional studies reveal that P39 expression is regulated by delayed-early promoters and requires trans-activators like IE1 for initiation .
Properties
CAS No. |
147707-09-3 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.186 |
IUPAC Name |
2-[(3S)-2-oxo-1,3-dihydroindol-3-yl]acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
ILGMGHZPXRDCCS-ZETCQYMHSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O |
Synonyms |
p39, nuclear polyhedrosis virus |
Origin of Product |
United States |
Comparison with Similar Compounds
AcMNPV Major Capsid Protein (VP39 Homolog)
- Sequence Homology: The Autographa californica MNPV (AcMNPV) major capsid protein shares 60% amino acid identity and 73% nucleotide sequence identity in promoter regions with OpMNPV P39, indicating conserved structural roles .
- Functional Overlap : Both proteins are essential for capsid assembly. However, AcMNPV’s capsid protein exhibits distinct regulatory elements, such as a unique distal ATAAG transcriptional start site absent in OpMNPV .
- Temporal Expression : Unlike BmNPV P39, which is expressed post-DNA replication, AcMNPV VP39 is transcribed earlier, suggesting differences in transcriptional regulation .
CG30: A Putative Transcriptional Regulator in BmNPV
- Genomic Context: The cg30 gene overlaps with p39 in BmNPV, transcribed from a site within the p39 ORF. It produces 1.3 kb, 2.2 kb, and 6.5 kb RNAs during infection .
- Functional Divergence: While P39 is structural, CG30 regulates transcription. Transient expression assays show CG30’s promoter region drives reporter gene expression only when co-transfected with IE1, unlike p39’s autonomous promoter activity .
IE1: Early Trans-Activator
- Regulatory Interaction : IE1 activates delayed-early promoters, including p39. In BmNPV, IE1 binding to p39 upstream sequences enhances transcription, a mechanism absent in CG30 regulation .
- Cross-Species Variability : AcMNPV IE1 shows broader promoter specificity compared to BmNPV IE1, reflecting adaptation to different host transcriptional machinery .
Ha-VP39 in Heliothis armigera NPV
- This interaction facilitates virion assembly, highlighting species-specific adaptations .
Data Table: Comparative Analysis of P39 and Related Proteins
Key Research Findings
Transcriptional Complexity : BmNPV p39 and cg30 produce overlapping transcripts (2.2 kb and 6.5 kb RNAs), suggesting shared regulatory elements but divergent roles in structural vs. regulatory functions .
Evolutionary Conservation: vp39 is retained in all baculovirus genomes, underscoring its indispensability. However, flanking genes (e.g., cg30 in BmNPV) vary, driving host-specific adaptations .
Functional Redundancy : Despite low sequence identity, AcMNPV VP39 and OpMNPV P39 both form capsids, indicating convergent evolution in structural roles .
Host Interaction : Ha-VP39’s actin-binding capability reveals a unique mechanism for intracellular transport absent in other P39 homologs .
Preparation Methods
Nucleotide Sequencing and Promoter Identification
The p39 gene (vp39) was first sequenced in OpMNPV, revealing an open reading frame of 1,053 nucleotides encoding a 351-amino-acid protein with a molecular weight of 39.5 kDa. Transcriptional mapping identified two major mRNA species initiating at -48 and -96 nucleotides upstream of the translation start codon, both located within the conserved baculovirus late promoter motif (ATAAG). Northern hybridization demonstrated maximal p39 mRNA expression at 24–36 hours post-infection (hpi), declining by 48 hpi, consistent with late-phase viral gene expression.
Baculovirus Transfer Vector Construction
Recombinant baculoviruses expressing p39 often employ transfer vectors like pA0, which integrate the vp39 gene under the control of strong promoters such as the polyhedrin promoter. For instance, cotransfection of Bombyx mori NPV (BmNPV) genomic DNA with a transfer vector (pC6600/CMV.GFP) into Bm5 cells enabled recombinant virus purification via endpoint dilution. This method ensures high-fidelity p39 expression while minimizing wild-type viral contamination.
Protein Expression Systems for p39
Insect Cell Culture and Infection
p39 is typically expressed in lepidopteran cell lines such as Spodoptera frugiperda (Sf9) or Trichoplusia ni (High Five) infected with recombinant baculovirus. Optimal expression conditions include:
-
Multiplicity of infection (MOI): 1–500 plaque-forming units (PFU) per cell.
-
Medium composition: IPL-41 or Grace’s insect medium supplemented with 10% fetal bovine serum.
Prolonged incubation at 37°C reduces viability, whereas temperatures below 28°C enhance capsid stability.
Transfection Efficiency Enhancements
Cytotoxicity assays using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) revealed that MOIs exceeding 500 PFU/cell induce significant cell death in human embryonic kidney (HEK293) cells. However, adding 1 µM trichostatin A (TSA), a histone deacetylase inhibitor, boosts transgene expression by 2–3 fold without increasing toxicity.
Purification of p39 Nucleocapsids
Differential Centrifugation and Sucrose Gradients
Nucleocapsids are purified via sequential centrifugation:
-
High-speed centrifugation (30,000 × g): Pellets nucleocapsids.
-
Sucrose density gradient (20–50% w/v): Separates nucleocapsids from residual viral envelopes.
This method yields nucleocapsids with >90% purity, as confirmed by SDS-PAGE and negative-stain electron microscopy.
DNA-Protein Complex Isolation
Viral DNA bound to p39 is extracted using phenol-chloroform-isoamyl alcohol after pronase E treatment. DpnI digestion ensures the removal of bacterial genomic DNA contaminants in recombinant baculovirus preparations.
Structural Characterization of p39
Cryo-Electron Microscopy of VP39 Dimers
A 3.2 Å resolution cryo-EM reconstruction of AcMNPV VP39 revealed a helical nucleocapsid composed of dimeric subunits arranged in a 14-stranded tube. Key structural features include:
-
Zinc finger domain: A C-x17-C-x12-C-x2-H motif (residues 12–57) coordinates a Zinc ion, facilitating DNA binding.
-
Intra-dimer sling: A β-hairpin loop (residues 198–210) stabilizes dimer interactions.
-
Luminal positive charge: Lysine and arginine residues (e.g., K65, R89) line the capsid interior, neutralizing DNA phosphate groups.
Flexibility and Polymorphism
Local reconstructions of VP39 highlighted polymorphism, with nucleocapsids adopting helical symmetries varying by ±1.5% in twist and rise. This flexibility enables accommodation of DNA packaging stresses during genome injection.
Functional Interactions of p39
Host Actin Binding
Yeast two-hybrid screening identified actin as a binding partner for Heliothis armigera NPV VP39. Coexpression of pEGFP39 fusion proteins in Hz-AM1 cells confirmed cytoplasmic colocalization with actin filaments, suggesting a role in nucleocapsid transport.
DNA Condensation
The viral protein P6.9, dephosphorylated by phosphatase 38K, collaborates with p39 to condense DNA into nucleoprotein complexes. Mutagenesis of the Zinc finger domain (C18A/C36A) abrogates DNA binding, leading to incomplete nucleocapsid assembly.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What is the genomic organization and transcriptional regulation of the p39 gene in Bombyx mori NPV (BmNPV)?
- Methodological Answer : The p39 gene is co-located with the cg30 gene on the BmNPV genome. Transcriptional analysis reveals that p39 is expressed as a 2.2 kb mRNA initiated from three upstream promoter sites during late infection. The 6.5 kb transcript overlaps with adjacent genes, and polyadenylation occurs at two sites downstream of the CG30 termination codon. Transient expression assays using reporter genes and the IE1 trans-activator confirm promoter activity .
Q. How is the p39 protein structurally characterized, and what is its role in NPV virion assembly?
- Methodological Answer : Immunoelectron microscopy and Western blotting with anti-p39 antibodies demonstrate that p39 is a major capsid protein localized on nucleocapsid surfaces. It does not directly associate with polyhedra but is critical for nucleocapsid stability. Mutational analysis of the p39 gene disrupts virion maturation .
Q. What experimental techniques are used to map temporal expression of p39 during NPV infection?
- Methodological Answer : Time-course Western blotting and Northern hybridization under varying multiplicities of infection (m.o.i.) reveal p39 as a late gene, detectable from 24–48 hours post-infection. Cycloheximide (protein synthesis inhibitor) and aphidicolin (DNA replication inhibitor) block p39 expression, confirming its dependence on viral DNA replication .
Advanced Research Questions
Q. How do promoter elements upstream of p39 influence its transcriptional timing and specificity across NPV strains?
- Methodological Answer : Comparative sequence analysis of Lymantria dispar NPV (LdMNPV), Autographa californica NPV (AcMNPV), and BmNPV identifies conserved late promoter motifs (e.g., AGTAAG) upstream of p39. Deletion assays and reporter constructs show strain-specific differences in promoter strength and temporal activation, with LdMNPV exhibiting weaker homology (39–47% amino acid identity) to AcMNPV .
Q. What methodological approaches resolve contradictions in p39 expression data under varying m.o.i. conditions?
- Methodological Answer : High m.o.i. accelerates budded virus (BV) production but does not alter p39 detection timing. Quantification via qPCR and proteomics shows m.o.i. impacts BV yield (e.g., 10–100 m.o.i. increases BV 2-fold) but not polyhedrin or p39 synthesis rates. Statistical normalization to cell density controls for m.o.i.-related variability .
Q. How do antisense lncRNAs regulate p39 mRNA stability and viral propagation in BmNPV?
- Methodological Answer : Northern blotting of BmNPV-infected cells shows antisense lncRNAs (e.g., Bm122 locus) stabilize p39 mRNA by forming RNA duplexes, enhancing translation efficiency. Knockdown of antisense lncRNAs reduces p39 protein levels by 60% and delays polyhedra formation .
Key Methodological Recommendations
- For transcriptional mapping: Use primer extension and nuclease protection assays to resolve overlapping transcripts .
- For temporal analysis: Combine cycloheximide/aphidicolin treatments with time-course Western blotting to classify gene expression phases .
- For comparative genomics: Align p39 sequences using CLUSTAL Omega, focusing on late promoter regions and codon usage biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
